Product packaging for Methyl 3-methoxyisoxazole-5-carboxylate(Cat. No.:CAS No. 16880-11-8)

Methyl 3-methoxyisoxazole-5-carboxylate

Cat. No.: B099901
CAS No.: 16880-11-8
M. Wt: 157.12 g/mol
InChI Key: QKNGFFJMESBABV-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core in Chemical Sciences

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. mdpi.com This structural motif is of immense importance in the chemical sciences for several reasons. Isoxazole derivatives are prevalent in numerous biologically active compounds, making them a cornerstone in medicinal chemistry and drug discovery. rsc.orgorganic-chemistry.org They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov

Beyond pharmaceuticals, the isoxazole core is found in important agrochemicals, such as pesticides and insecticides. nih.gov The versatility of the isoxazole ring also makes it a valuable synthetic intermediate. mdpi.com Its structure can be readily modified, and the ring itself can be opened under certain conditions to yield other useful functional groups, thus serving as a masked form of a 1,3-dicarbonyl compound. The development of novel synthetic strategies, including multicomponent reactions and ultrasound-assisted synthesis, continues to expand the accessibility and application of isoxazole-based molecules. mdpi.com

Historical Context of Methyl 3-methoxyisoxazole-5-carboxylate Research

While the broader history of isoxazole chemistry dates back to the late 19th century, specific research on this compound is more recent. Its emergence in the scientific literature is primarily as a synthetic intermediate. A key reference for its preparation is a 1992 publication by Melikian et al., which has been subsequently cited and adapted in later research. nih.gov

Studies often describe its synthesis from methyl 3-hydroxyisoxazole-5-carboxylate, a commercially available or readily synthesized precursor. nih.govacs.org For example, a common laboratory preparation involves reacting methyl 3-hydroxyisoxazole-5-carboxylate with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov This straightforward conversion highlights its role as a deliberately designed building block, created to facilitate the construction of more elaborate molecules for various research applications, particularly in the synthesis of novel heterocyclic compounds. Its utility is demonstrated in its subsequent use in reactions such as nitration to form intermediates like methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound, strictly adhering to its academic and research context. The scope is intentionally narrowed to the fundamental aspects of the compound, beginning with the chemical significance of its isoxazole core. It further aims to provide a historical perspective on the research pertaining specifically to this molecule. By concentrating solely on these areas, this text serves as a foundational reference for understanding the compound's place and utility in the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B099901 Methyl 3-methoxyisoxazole-5-carboxylate CAS No. 16880-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-5-3-4(11-7-5)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGFFJMESBABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216864
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-11-8
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16880-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolecarboxylic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Methoxyisoxazole 5 Carboxylate and Its Derivatives

Established Synthetic Routes for Methyl 3-methoxyisoxazole-5-carboxylate

The primary and most direct route to this compound involves the O-methylation of its hydroxyl precursor. This transformation is well-documented and serves as a reliable method for obtaining the target compound.

The most established method for preparing this compound is through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate. nih.govresearchgate.net This reaction is typically achieved by treating the hydroxyl compound with a suitable methylating agent in the presence of a base.

A common procedure involves dissolving Methyl 3-hydroxyisoxazole-5-carboxylate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. nih.gov Subsequently, a methylating agent, typically methyl iodide (CH₃I), is introduced to the reaction mixture. nih.govresearchgate.net The reaction proceeds via an Sₙ2 mechanism, yielding the desired O-methylated product. nih.gov Purification is generally performed using silica (B1680970) gel column chromatography to afford the final product as a crystalline solid. nih.gov

Table 1: Reaction Conditions for Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate nih.gov

Parameter Condition
Starting Material Methyl 3-hydroxyisoxazole-5-carboxylate
Reagents Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I)
Solvent Dimethylformamide (DMF)
Temperature 0°C to room temperature
Reaction Time 14 hours
Workup Aqueous HCl quench, extraction with Et₂O
Purification Silica gel column chromatography

| Yield | 66% |

While O-methylation is the most direct route, other general strategies for isoxazole (B147169) synthesis can be considered as alternative pathways. These often involve the construction of the isoxazole ring itself from acyclic precursors. One general approach involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. researchgate.net Another fundamental method is the condensation of hydroxylamine (B1172632) with a β-dicarbonyl compound or a related precursor, which builds the heterocyclic ring.

Modifications to the methylation step could involve using alternative methylating agents, such as dimethyl sulfate, or different base and solvent systems to optimize reaction conditions, potentially improving yield or reducing reaction times. For related compounds, methods such as lithiation followed by carboxylation have been used to introduce the carboxylate group, which could then be esterified.

For the industrial or large-scale production of isoxazole derivatives, safety and scalability are paramount. A safety assessment of intermediates is crucial, as isoxazole heterocycles can possess high thermal decomposition energy. acs.org Route scouting for manufacturing focuses on developing safe and scalable processes. For the precursor, Methyl 3-hydroxyisoxazole-5-carboxylate, a kilogram-scale synthesis has been developed utilizing photoflow conditions for the initial bromination step, followed by condensation with hydroxyurea. acs.org Such flow chemistry approaches are often favored for large-scale campaigns as they offer better control over reaction parameters and improve safety profiles. acs.org The choice of reagents and solvents must also be evaluated based on cost, environmental impact, and ease of handling on a large scale.

Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate Precursor

To introduce functionality at the 4-position of the isoxazole ring, this compound can be subjected to nitration. This reaction yields Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, a key precursor for further derivatization. nih.govresearchgate.net

The nitration is typically carried out using a nitrating agent formed from triflic anhydride (B1165640) and a nitrate (B79036) source, such as tetramethylammonium (B1211777) nitrate. nih.gov The reaction is performed in a chlorinated solvent like dichloromethane (B109758) (DCM). This compound is added to the pre-stirred suspension of the nitrating agent, and the mixture is refluxed for an extended period. nih.gov Upon completion, the reaction is worked up by partitioning between water and DCM, followed by extraction and purification via silica gel column chromatography to yield the nitro derivative. nih.gov

Table 2: Synthesis of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate nih.gov

Parameter Condition
Starting Material This compound
Reagents Triflic anhydride, Tetramethylammonium nitrate
Solvent Dichloromethane (DCM)
Temperature Reflux
Reaction Time 48 hours
Workup Partition between water and DCM
Purification Silica gel column chromatography

| Yield | 70% |

Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate from Nitro Precursor

The nitro group of Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate serves as a versatile handle that can be readily converted into an amino group. The reduction of the nitro precursor provides access to Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.govresearchgate.net This transformation is a crucial step for building more complex molecules, as the resulting amino group can be further functionalized. nih.gov

A standard method for this reduction involves using iron powder in an acetic acid/water solvent system. nih.gov The nitro compound is dissolved in the acidic solution, and iron powder is added. The mixture is heated to facilitate the reduction. nih.gov After the reaction, the solvent is removed, and the residue is partitioned between water and an organic solvent like ethyl acetate. Basification with a saturated aqueous solution of sodium carbonate is performed before further extraction. The crude product is then purified to afford the desired amino-isoxazole. nih.gov

Table 3: Reduction of Nitro Precursor to Amino Derivative nih.gov

Parameter Condition
Starting Material Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate
Reagents Iron (Fe) powder
Solvent Acetic acid/Water (AcOH/H₂O) mixture
Temperature 50°C
Reaction Time 2 hours
Workup Basification with Na₂CO₃, extraction with EtOAc
Purification Not specified in detail, afforded a pale-yellow solid

| Yield | 82% |

Synthesis of Other Key Intermediates and Analogues

The synthetic methodologies for isoxazoles are broadly applicable to the creation of various analogues and intermediates. For instance, the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters can be achieved through the reaction of a primary nitro compound with an enamino ester in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This provides a general route to isoxazoles with different substituents at the 3- and 5-positions.

Furthermore, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives involves a multi-step sequence starting from the reaction of triethyl orthoacetate with ethyl cyanoacetate, followed by cyclization with hydroxylamine and subsequent hydrolysis. nih.gov These varied synthetic routes highlight the flexibility in accessing a wide range of isoxazole-based structures, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 3-hydroxyisoxazole-5-carboxylate
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
Methyl iodide
Potassium carbonate
Dimethylformamide
Triflic anhydride
Tetramethylammonium nitrate
Dichloromethane
Iron
Acetic acid
Hydroxyurea
Phosphorus oxychloride
Ethyl cyanoacetate
Triethyl orthoacetate

Synthesis of 3-methoxyisoxazole-5-carboxylic acid

The synthesis of 3-methoxyisoxazole-5-carboxylic acid is typically achieved through a two-step process starting from methyl 3-hydroxyisoxazole-5-carboxylate. This involves the methylation of the hydroxyl group followed by the hydrolysis of the methyl ester.

The initial step is the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate. This reaction is commonly carried out using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds at room temperature to yield this compound. nih.gov

The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treating the this compound with a base such as sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran, methanol, and water. The reaction mixture is stirred at room temperature, followed by acidification with an acid like hydrochloric acid to precipitate the desired 3-methoxyisoxazole-5-carboxylic acid. A similar hydrolysis of a 3-methyl-isoxazole-5-carboxylic acid ethyl ester has been reported to yield the carboxylic acid in high yield. chemicalbook.com

Synthesis of this compound

Reactant Reagent Solvent Temperature Reaction Time Product Yield
Methyl 3-hydroxyisoxazole-5-carboxylate Methyl iodide, Potassium carbonate DMF 0°C to Room Temperature 14 hours This compound 66%

Hydrolysis to 3-methoxyisoxazole-5-carboxylic acid

Reactant Reagent Solvent Temperature Reaction Time Product
This compound Sodium hydroxide, Hydrochloric acid Tetrahydrofuran, Methanol, Water Room Temperature 18-20 hours 3-methoxyisoxazole-5-carboxylic acid

Synthesis of 5-Aminomethyl-3-methoxyisoxazole

The conversion of the carboxylic acid or its ester at the 5-position of the isoxazole ring to an aminomethyl group is a key transformation for introducing a basic side chain, which can be crucial for biological activity. One common method to achieve this is through the reduction of the corresponding carboxylic acid or amide.

While a specific detailed procedure for the direct reduction of 3-methoxyisoxazole-5-carboxylic acid was not found in the provided search results, a general approach involves the conversion of the carboxylic acid to a primary amide, followed by reduction. The carboxylic acid can be converted to the corresponding amide, which is then reduced using a reducing agent like lithium aluminum hydride or borane (B79455) to afford 5-Aminomethyl-3-methoxyisoxazole.

Synthesis of Iodoisoxazole Derivatives

The introduction of an iodine atom onto the isoxazole ring provides a handle for further functionalization through various cross-coupling reactions. The synthesis of iodoisoxazole derivatives of this compound can be achieved through electrophilic iodination.

Specifically, the synthesis of methyl 4-iodo-3-methoxyisoxazole-5-carboxylate can be accomplished by treating this compound with an iodinating agent. A patent describes a general method for the iodination of a 3-methylisoxazole (B1582632) derivative at the 4-position using N-iodosuccinimide (NIS) in acetonitrile. google.com This methodology can be adapted for the iodination of this compound. The reaction typically involves stirring the isoxazole substrate with the iodinating reagent in a suitable solvent until the reaction is complete.

General Iodination of Isoxazole Derivatives

Reactant Reagent Solvent Reaction Condition Product
5-(diethoxymethyl)-3-methylisoxazole N-Iodosuccinimide, Acid Acetonitrile Heating 4-iodo-3-methylisoxazole-5-formaldehyde

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, an aromatic heterocycle, possesses distinct reactive properties. It can undergo substitution reactions and, under certain conditions, ring-opening reactions.

The isoxazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The position of substitution is directed by the existing substituents. A notable example is the nitration of Methyl 3-methoxyisoxazole-5-carboxylate. nih.gov

When treated with a nitrating mixture, such as triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) in dichloromethane (B109758), a nitro group (—NO₂) is introduced onto the isoxazole ring. nih.gov This reaction occurs at the C4 position, yielding Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov The electron-donating methoxy (B1213986) group at position 3 and the electron-withdrawing carboxylate group at position 5 influence the regioselectivity of this substitution. The resulting nitro-substituted isoxazole is a useful intermediate for further functionalization, such as reduction to an amino group. nih.gov

Table 1: Electrophilic Nitration of this compound

Reactant Reagents Product

The isoxazole ring is susceptible to nucleophilic attack, which can lead to substitution or ring cleavage, depending on the reaction conditions and the substrate. Deprotonation at the C3 position of the isoxazole ring can lead to the cleavage of the O—N bond and subsequent ring-opening. nsf.gov Furthermore, the N-O bond within the isoxazole ring is inherently weak and can be cleaved reductively under various conditions, such as using molybdenum hexacarbonyl (Mo(CO)₆) or Raney nickel. nih.govrsc.org This type of reaction transforms the isoxazole into a β-aminoenone or a β-hydroxyketone after hydrolysis, respectively, providing a pathway to acyclic compounds from the heterocyclic precursor. nih.govrsc.org

Transformations of the Ester Moiety

The methyl ester group at the C5 position is a key site for derivatization, allowing for the synthesis of carboxylic acids, amides, and alcohols.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is commonly achieved by treating the ester with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. researchgate.net Acid-catalyzed hydrolysis can also be employed, for instance, by refluxing the ester in a mixture of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium. researchgate.netgoogle.comnih.gov The resulting 3-methoxyisoxazole-5-carboxylic acid is a valuable intermediate for forming amides via coupling reactions.

Table 2: Hydrolysis of Isoxazole Esters

Condition Reagents Product
Basic 1. Sodium hydroxide (aq) 2. Hydrochloric acid 3-methoxyisoxazole-5-carboxylic acid

The ester functionality can be reduced to a primary alcohol, (3-methoxyisoxazol-5-yl)methanol. This transformation is a critical step in homologation sequences, where the carbon chain is extended. acs.org Standard reducing agents for esters, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), are effective for this conversion. nih.govnih.gov The choice of reducing agent can be important for chemoselectivity if other reducible functional groups are present in the molecule. The resulting alcohol can be further modified, for example, by conversion to a leaving group (e.g., a chloride) for subsequent nucleophilic substitution reactions. acs.org

Modifications at the Methoxy Group

The methoxy group at the C3 position is relatively stable, but it is central to the identity of the molecule. Its formation via methylation of the corresponding hydroxyl precursor is a key synthetic step. The synthesis of this compound is achieved by treating Methyl 3-hydroxyisoxazole-5-carboxylate with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov

Conversely, the cleavage of the methyl-oxygen bond (demethylation) to regenerate the 3-hydroxyisoxazole derivative is also a potential modification. Although less common, ether cleavage reactions can be performed using strong acids or specific demethylating agents, which would unmask the hydroxyl group for further functionalization.

Functionalization at the 4-position of the Isoxazole Ring

The isoxazole ring, a key heterocyclic motif, exhibits distinct reactivity patterns that allow for selective functionalization. The C4 position of the isoxazole core in "this compound" is particularly susceptible to electrophilic substitution reactions. reddit.com This reactivity is a crucial aspect of its chemistry, enabling the introduction of various functional groups to modify the compound's properties.

One of the primary methods for functionalizing the 4-position is through nitration. Research has demonstrated a successful synthesis pathway starting with "this compound" to introduce a nitro group at the C4 position. nih.gov This reaction is typically carried out using a nitrating agent such as a combination of triflic anhydride and tetramethylammonium nitrate in dichloromethane. nih.gov The resulting compound, "Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate," is a valuable intermediate for further derivatization.

The newly introduced nitro group can be readily transformed into other functional groups. For instance, it can be reduced to an amino group, yielding "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate". nih.gov This reduction is commonly achieved using iron powder in a mixture of acetic acid and water. nih.gov The presence of the amino group at the C4 position opens up numerous possibilities for subsequent reactions, such as amide bond formation or the construction of new heterocyclic rings.

Beyond nitration, other electrophilic substitution reactions can be employed to functionalize the 4-position. Halogenation, for example, is a common strategy for introducing bromine or iodine atoms. organic-chemistry.org The synthesis of 4-halo-isoxazoles can be achieved through electrophilic cyclization of appropriate precursors or by direct halogenation of the isoxazole ring. organic-chemistry.orgnih.gov These 4-halo derivatives, particularly 4-iodoisoxazoles, are highly versatile intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents at the C4 position. nih.gov

Table 1: Examples of Functionalization Reactions at the 4-Position

ReactionReagents and ConditionsProductReference
NitrationTriflic anhydride, tetramethylammonium nitrate, in dichloromethane (DCM), refluxMethyl 3-methoxy-4-nitroisoxazole-5-carboxylate nih.gov
ReductionIron powder, in acetic acid/water (AcOH/H₂O), 50°CMethyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov
Halogenation (general)Electrophiles like I₂, Br₂, ICl on suitable precursors4-Halo-isoxazole derivatives organic-chemistry.orgnih.gov

Strategies for Homo- and Hetero-annulated Derivatives

Annulation, the process of building a new ring fused to an existing one, provides a powerful strategy for creating complex polycyclic systems from "this compound" and its derivatives. These strategies can be broadly categorized into the formation of homo-annulated (carbocyclic) and hetero-annulated (heterocyclic) systems, leading to novel molecular scaffolds.

Hetero-annulation involves the fusion of a new heterocyclic ring onto the isoxazole core. A notable example is the synthesis of isoxazolo[4,5-b]pyridines. beilstein-journals.org One general approach involves the construction of a pyridine (B92270) ring fused to the C4 and C5 positions of the isoxazole. This can be achieved through multi-step sequences starting from suitably functionalized precursors. For example, a synthetic route can be designed where functional groups at the 4- and 5-positions of the isoxazole ring act as anchor points to build the pyridine ring. A key step in one such synthesis is the intramolecular nucleophilic substitution of a nitro group on an adjacent pyridine precursor ring to form the fused isoxazole system. beilstein-journals.org The synthesis of indole-isoxazole hybrids represents another strategy, where an indole (B1671886) moiety is linked to the isoxazole ring, which can be a precursor to fused systems. nih.gov

Homo-annulation, the fusion of a carbocyclic ring, can be envisioned by utilizing the functional handles on the isoxazole core. For instance, a derivative functionalized at the 4-position with a halogen and possessing the C5-carboxylate group could undergo intramolecular Heck reactions or other cyclization cascades to form a fused five- or six-membered carbocyclic ring. While direct examples starting from "this compound" are specific to particular research goals, the principles of intramolecular cyclization are well-established. These strategies often rely on creating a precursor that contains both an electrophilic and a nucleophilic center, or two centers amenable to a transition-metal-catalyzed cyclization, allowing for the formation of the new fused ring.

Table 2: General Strategies for Annulated Derivatives

Annulation TypeFused Ring SystemGeneral Synthetic StrategyKey IntermediatesReference
Hetero-annulationPyridineAnnulation of a pyridine ring to a functionalized isoxazole core.Functionalized isoxazoles, 2-chloro-3-nitropyridines beilstein-journals.org
Hetero-annulationIndoleSynthesis of indole-isoxazole hybrids, potentially leading to fused systems.3-acetylindole, Diethyl oxalate nih.gov
Homo-annulationCyclopentane/CyclohexaneIntramolecular cyclization (e.g., Heck, aldol) from a precursor with appropriate functional groups at C4 and C5.4-halo-isoxazole-5-carboxylate derivatives with a tethered reactive group.General Principle

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography of Methyl 3-methoxyisoxazole-5-carboxylate Derivatives

X-ray crystallography offers an unparalleled view into the solid-state structure of molecules. Studies on derivatives of this compound, particularly Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, have revealed precise details about their molecular geometry and crystal packing. nih.govresearchgate.net

Crystal Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate researchgate.net

Parameter Value
Chemical formulaC₆H₈N₂O₄
Formula weight172.14
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.0425 (18)
b (Å)11.555 (3)
c (Å)9.654 (2)
β (°)106.629 (6)
Volume (ų)752.7 (3)
Z4
Temperature (K)173

Analysis of Molecular Planarity and Conformation

The crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate shows that the molecule is nearly planar. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is a mere 0.029 Å, indicating that the isoxazole (B147169) ring and its substituents lie almost in the same plane. nih.gov This planarity is significantly supported by the presence of an intramolecular hydrogen bond, which helps to lock the conformation of the molecule. nih.govresearchgate.net This feature of whole-molecule planarity stabilized by internal hydrogen bonding is a recognized characteristic in related isoxazole structures. nih.gov

Investigation of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the structure and stability of the crystal lattice of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov The molecule exhibits a notable intramolecular N—H⋯O hydrogen bond between the amino group and an ester oxygen atom. nih.govresearchgate.net This internal bond is a key factor in maintaining the molecule's near-planar conformation. nih.gov

In addition to the intramolecular forces, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, adjacent molecules are linked by N—H⋯O hydrogen bonds involving the amino group hydrogens and both the carbonyl oxygen (N—H⋯O=C) and the isoxazole ring's oxygen (N—H⋯Oᵢ). researchgate.net This specific combination of one intramolecular and two intermolecular hydrogen bonds establishes a robust network that dictates the crystal's architecture. nih.gov

Hydrogen-Bond Geometry (Å, °) for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov

D—H⋯A D—H H⋯A D⋯A D—H⋯A Type
N4—H4B⋯O70.91 (1)2.30 (2)2.8734 (16)121 (1)Intramolecular
N4—H4A⋯O6ⁱ0.89 (1)2.30 (2)2.9765 (16)133 (1)Intermolecular
N4—H4B⋯O1ⁱ0.91 (1)2.31 (2)3.0233 (15)136 (1)Intermolecular
Symmetry code: (i) x, y-1, z

Supramolecular Assembly and Crystal Packing Analysis

The interplay of intermolecular hydrogen bonds governs the supramolecular assembly of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate in the solid state. The N—H⋯O=C and N—H⋯Oᵢ hydrogen bonds link adjacent molecules to form chains that propagate along the crystallographic b-axis. nih.govresearchgate.net These one-dimensional chains are the primary supramolecular motif in the crystal structure. nih.gov There are no additional directional interactions reported between these chains. nih.gov This chain formation, arising from a specific pattern of hydrogen bonds, is a distinguishing feature when compared to other structurally related isoxazole compounds where different hydrogen bonding patterns can lead to varied supramolecular motifs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides essential information about the chemical environment of protons and carbon atoms within a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides data on the chemical shifts of hydrogen atoms. For derivatives of this compound, the signals corresponding to the two methoxy (B1213986) groups (the one on the isoxazole ring and the one on the ester) and the amino group protons are clearly distinguishable.

¹H NMR Data for this compound Derivatives (500 MHz, CDCl₃) nih.gov

Compound -OCH₃ (ring) δ (ppm) -OCH₃ (ester) δ (ppm) -NH₂ δ (ppm)
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate4.05 (s, 3H)3.92 (s, 3H)4.15 (br s, 2H)
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate4.14 (s, 3H)4.02 (s, 3H)-

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule, offering a detailed map of the carbon skeleton.

¹³C NMR Data for this compound Derivatives (125 MHz, CDCl₃) nih.gov

Compound Chemical Shifts δ (ppm)
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate164.5, 159.1, 138.4, 125.6, 57.5, 51.9
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate164.0, 157.4, 155.0, 127.7, 58.9, 54.2

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used in the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule and its fragments with a high degree of confidence. In the characterization of this compound, HRMS serves to unequivocally confirm its molecular formula, C₆H₇NO₄.

Detailed Research Findings

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the characterization of its closely related derivatives is well-documented and provides a clear framework for the expected results. Research focused on the synthesis of substituted isoxazoles routinely employs HRMS to verify the successful formation of the target molecules.

For instance, the HRMS analysis of two key derivatives, Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, demonstrates the utility of this technique. nih.goviucr.org In these studies, the experimentally observed masses align closely with the theoretically calculated masses, typically with a mass accuracy error of less than 5 ppm, which is a standard for confirming elemental composition.

The analysis is generally performed using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate protonated molecules [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The high-resolution mass analyzer then measures the m/z of these ions with exceptional precision.

Below is a data table summarizing the calculated high-resolution mass data for this compound and the reported experimental data for its nitro and amino derivatives. nih.gov

Interactive Data Table: HRMS Data for this compound and Derivatives

Compound NameMolecular FormulaAdductCalculated m/zObserved m/zIonization MethodReference
This compoundC₆H₇NO₄[M+H]⁺158.0448Not Reported--
This compoundC₆H₇NO₄[M+Na]⁺180.0267Not Reported--
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateC₆H₇N₂O₆[M+H]⁺203.0299203.0295APCI nih.gov
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄[M+Na]⁺195.0382195.0373ESI nih.gov

The data presented for the derivatives show a very small deviation between the calculated and observed masses, confirming their elemental formulas with high certainty. nih.gov It is expected that an HRMS analysis of this compound would yield a similarly accurate result, thereby verifying its elemental composition of C₆H₇NO₄.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method in computational chemistry for investigating the electronic properties of organic molecules. jacsdirectory.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like Methyl 3-methoxyisoxazole-5-carboxylate, DFT calculations would typically be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a suitable basis set, for instance, 6-311G(d,p), to achieve reliable results for both geometry and electronic structure. jacsdirectory.com

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides key insights into the molecule's three-dimensional arrangement. For instance, studies on similar structures, like methyl 3-phenylisoxazole-5-carboxylate, have detailed the planarity and dihedral angles between the isoxazole (B147169) ring and its substituents. nih.gov In the case of this compound, one would expect a largely planar isoxazole ring, with the methoxy (B1213986) and carboxylate groups potentially exhibiting some rotation.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. jacsdirectory.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap. This information is invaluable for understanding its potential role in chemical reactions and its electronic absorption characteristics. The distribution of the HOMO and LUMO across the molecule would also reveal the likely sites for nucleophilic and electrophilic attack.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
ΔE (HOMO-LUMO Gap) ELUMO - EHOMORelates to chemical reactivity, kinetic stability, and the energy of electronic transitions.

Molecular Dynamics Simulations (If applicable to derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While direct MD simulation studies on this compound are not readily found, this technique is frequently applied to its derivatives, especially in the context of their interactions with biological macromolecules.

For example, if a derivative of this compound were identified as a potential drug candidate, MD simulations could be employed to understand its binding stability and dynamics within the active site of a target protein. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the ligand and protein interact and adapt to each other's presence over a period of nanoseconds or even microseconds. This information is critical for rational drug design and for understanding the molecular basis of a compound's biological activity.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide predicted spectra that, when compared with experimental data, can confirm the structure of a synthesized compound and aid in the assignment of spectral bands.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of the molecule. These calculated frequencies correspond to the peaks observed in an IR or Raman spectrum. Comparing the calculated and experimental spectra can help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds. For instance, a study on a related isoxazole derivative, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, utilized DFT to calculate its vibrational frequencies to aid in the analysis of experimental spectra. conicet.gov.ar

NMR Chemical Shifts: The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. ufv.br By calculating the shielding for each nucleus (e.g., 1H and 13C) in this compound, one can predict their chemical shifts. These theoretical values can then be compared to experimental data to confirm the molecular structure. While experimental NMR data is available for the precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1H NMR (500 MHz, CDCl3): δ 4.14 (3H, s), 4.02 (3H, s); 13C NMR (125 MHz, CDCl3): δ 164.0, 157.4, 155.0, 127.7, 58.9, 54.2), specific calculated shifts for the title compound are not published. nih.gov

Spectroscopic TechniquePredicted PropertyComputational Method
Infrared (IR) & RamanVibrational Frequencies and IntensitiesDFT (e.g., B3LYP/6-311G(d,p))
Nuclear Magnetic Resonance (NMR)1H and 13C Chemical ShiftsDFT with GIAO method

Applications in Medicinal Chemistry and Drug Discovery

Isoxazole (B147169) as a Privileged Pharmacophore in Drug Design

The isoxazole nucleus is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes isoxazole and its derivatives, such as the benzisoxazole scaffold, highly attractive in drug discovery. nih.govrsc.org The isoxazole ring is a bioisostere for other functional groups, meaning it can replace them without significantly altering the molecule's biological activity, while potentially improving its physicochemical properties like solubility and metabolic stability.

This five-membered aromatic heterocycle is a key component in numerous clinically approved drugs. researchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. researchgate.netresearchgate.net The presence of the isoxazole moiety can be found in drugs such as the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and the antirheumatic agent Leflunomide. researchgate.netresearchgate.net The adaptability of the isoxazole scaffold allows medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates, highlighting its importance in the design of new and effective therapeutics. nih.gov

Derivates of Methyl 3-methoxyisoxazole-5-carboxylate in Therapeutic Areas

Starting from the basic structure of this compound, chemists can synthesize a multitude of derivatives with potential applications in treating a wide range of diseases. nih.gov These modifications can enhance the molecule's interaction with specific biological targets, leading to improved efficacy and selectivity.

Potential as Enzyme Inhibitors (e.g., COX-2 inhibitors)

Derivatives of isoxazole are well-known for their ability to inhibit various enzymes, a key mechanism in treating many diseases. A notable example is their role as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The drug Valdecoxib, which contains an isoxazole ring, is a selective COX-2 inhibitor. researchgate.netresearchgate.net The structural features of the isoxazole ring contribute to the selective binding to the COX-2 enzyme over its COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. Research into isoxazole-based compounds continues to explore their potential as inhibitors for other enzymes implicated in disease.

Exploration in Anticancer Research

The isoxazole scaffold is a promising framework for the development of novel anticancer agents. nih.gov Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization (which is crucial for cell division), and inhibition of enzymes like topoisomerase and histone deacetylases (HDACs) that are vital for cancer cell survival. nih.gov

For instance, certain isoxazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including those of the lung, colon, and prostate. nih.gov Research has also explored the antiproliferative activity of bis(3ʹ-indolyl)isoxazoles, with some compounds showing high selectivity towards numerous cancer cell lines. nih.gov The development of thiazole-5-carboxylate derivatives, structurally related to isoxazole-5-carboxylates, has also shown promise in targeting enzymes like monoacylglycerol lipase (B570770) (MAGL), which is implicated in the progression of cancer. nih.govresearchgate.net

Below is a table summarizing the anticancer activity of selected isoxazole and related heterocyclic derivatives:

Compound TypeCancer Cell LineActivityMechanism of Action (if known)
6-hydroxycoumarin-isoxazole derivativeProstate (PC-3)Effective cytotoxic agentNot specified
bis(3ʹ-indolyl)isoxazoleVarious human tumor cell linesHighly active and selectiveNot specified
Thiazole-5-carboxylate derivative (3g)Non-Small Cell Lung Cancer (EKVX)GI50 = 0.865 µMMAGL Inhibition
Thiazole-5-carboxylate derivative (4c)Non-Small Cell Lung Cancer (HOP-92)GI50 = 0.34 µMMAGL Inhibition

Antimicrobial and Anti-inflammatory Properties

Isoxazole derivatives have a long history of use and investigation as both antimicrobial and anti-inflammatory agents. researchgate.net Several clinically used antibiotics, such as Cloxacillin, Dicloxacillin, and Flucloxacillin, are based on the isoxazole pharmacophore and are resistant to β-lactamase, an enzyme produced by some bacteria that confers resistance to penicillin-like antibiotics. researchgate.net The natural antibiotic Cycloserine also contains an isoxazole moiety and is used to treat tuberculosis. researchgate.net

In addition to their antibacterial properties, many isoxazole derivatives exhibit significant anti-inflammatory effects. researchgate.net Some indolyl-isoxazoles, for example, have shown good anti-inflammatory activity in studies, with some compounds demonstrating a reduction in edema comparable to standard anti-inflammatory drugs. nih.gov

Applications in Neurological Disorders

The isoxazole ring is a privileged structure in the development of therapeutics for neuropsychiatric conditions. nih.gov Psychoactive drugs containing this scaffold often target key receptors in the central nervous system (CNS), such as serotonin, dopamine, and glutamate (B1630785) receptors. nih.gov The dysregulation of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, a glutamate receptor, is implicated in several neurological diseases, including epilepsy and Alzheimer's disease. mdpi.com

Researchers are actively investigating isoxazole derivatives for their potential to modulate these receptors and treat a variety of neurological disorders. nih.gov The ability of some isoxazole-containing compounds to cross the blood-brain barrier is a crucial feature for their development as CNS-active drugs. nih.gov

Insecticidal Activities of Isoxazole Derivatives

Beyond medicinal applications, isoxazole derivatives have found significant use in agriculture as insecticides. researchgate.netingentaconnect.com Isoxazoline (B3343090) insecticides, a class of compounds containing a modified isoxazole ring, are potent modulators of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. acs.org This mode of action leads to the disruption of the insect's central nervous system, resulting in paralysis and death.

Several isoxazoline insecticides have been commercialized and are effective against a broad range of pests. acs.org Research in this area focuses on synthesizing new derivatives with improved potency, selectivity, and environmental safety profiles. acs.org Studies have shown that aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif possess excellent insecticidal activity against certain pests like Mythimna separata. acs.org

Here is a summary of the insecticidal activity of some isoxazoline derivatives:

Compound ClassTarget PestActivity
Aryl isoxazoline derivativesMythimna separataExcellent insecticidal activity
Sulfonate-containing isoxazoline derivativesPlutella xylostella, Mythimna separata, Aedes aegyptiPromising insecticidal activities

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

The isoxazole scaffold is a prominent feature in medicinal chemistry, valued for its ability to serve as a versatile framework in the design of novel therapeutic agents. rsc.org Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, are crucial in optimizing isoxazole derivatives for enhanced potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net These studies have revealed key structural motifs and substitutions that govern the efficacy of isoxazole-based compounds across a range of biological targets. mdpi.com

In the realm of anticancer research, SAR studies have provided significant insights. For instance, in a series of 4,5-diarylisoxazoles, the presence of a 3-hydroxyl group on one of the aryl rings was found to be essential for potent antiproliferative and antimitotic activity. mdpi.comnih.gov Furthermore, the substitution pattern on the benzene (B151609) rings of isoxazole chalcone (B49325) derivatives has been shown to modulate their cytotoxic effects, with electron-donating groups like methoxy (B1213986) substituents enhancing anticancer activity against prostate cancer cell lines. mdpi.comnih.gov For 3,5-disubstituted isoxazole derivatives synthesized from tyrosol, substitutions such as methyl, methoxy, or chloride on the R group were found to boost their antiproliferative properties against U87 glioblastoma cells. mdpi.com

The position of substituents on the isoxazole ring itself is also a critical determinant of activity. Studies have demonstrated that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. mdpi.comnih.gov In the context of allosteric ligands for the retinoic acid receptor-related orphan receptor gamma t (RORγt), an important target for autoimmune diseases, trisubstituted isoxazoles have been optimized through SAR studies. Modifications at the C-4 position of the isoxazole ring led to a significant increase in potency. dundee.ac.uk

Moreover, SAR analyses have been instrumental in developing isoxazole derivatives for treating infectious diseases. For antileishmanial activity, trimethoxy groups on the aromatic substituents were identified as a requirement for potent inhibition of the parasite. mdpi.comnih.gov In another study, methylenedioxy groups were deemed essential for activity against L. amazonensis and L. braziliensis. mdpi.comnih.gov For antitubercular agents derived from curcumin, the isoxazole ring, along with alkoxy and hydroxyl groups on the aromatic ring, was found to significantly enhance the inhibitory effect against Mycobacterium tuberculosis. nih.gov

The following table summarizes key SAR findings for various isoxazole derivatives.

Compound Series Therapeutic Area Key SAR Findings Reference
4,5-DiarylisoxazolesAnticancerA 3-hydroxyl group on the B-ring is crucial for antimitotic activity. mdpi.comnih.gov
Isoxazole ChalconesAnticancerElectron-donating groups (e.g., methoxy) on the benzene ring enhance cytotoxic activity. mdpi.comnih.gov
3,5-Disubstituted IsoxazolesAnticancerMethyl, methoxy, or chloride substitutions at the R position increase activity against U87 cells. mdpi.com
DiarylisoxazolesAnticancer4,5-diarylisoxazoles show greater antimitotic activity than 3,4-diarylisoxazoles. mdpi.comnih.gov
Trisubstituted IsoxazolesAutoimmune DiseasesOptimization of C-4 isoxazole derivatives led to a ~10-fold increase in potency as RORγt ligands. dundee.ac.uk
Substituted IsoxazolesAntileishmanialTrimethoxy groups are necessary for activity. mdpi.comnih.gov
Substituted IsoxazolesAntileishmanialMethylenedioxy groups are essential for activity. mdpi.comnih.gov
Curcumin-Isoxazole DerivativesAntitubercularThe isoxazole ring combined with alkoxy and hydroxyl groups enhances activity against Mycobacterium tuberculosis. nih.gov

Preclinical and Clinical Development Status of Related Compounds

The isoxazole ring is a key component in numerous compounds that have progressed through preclinical and clinical development, leading to several FDA-approved drugs. bohrium.comrsc.org The integration of the isoxazole moiety can improve a drug's physicochemical and pharmacokinetic properties, contributing to enhanced efficacy and reduced toxicity. bohrium.com This has made the isoxazole scaffold a popular choice in the design of new drug candidates for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. bohrium.comnih.gov

A number of isoxazole-containing drugs are currently on the market. For example, Sulfamethoxazole and Sulfisoxazole are well-established antibacterial agents. nih.gov The development of new isoxazole derivatives continues to be an active area of research, with many compounds currently in the preclinical and clinical trial phases. bohrium.com

In oncology, isoxazole-based compounds have been investigated as inhibitors of various targets. For instance, NVP-AUY922, an isoxazole-based Hsp90 inhibitor, has been evaluated in clinical trials for various cancers. bohrium.com The discovery of novel isoxazole derivatives with potent antiviral activity is also a significant area of research. Recently, a series of isoxazole-based small molecules targeting the Zika virus have been identified, with compound 7l emerging as a promising candidate for further preclinical development due to its potent antiviral activity and favorable in vitro safety profile. nih.gov

The versatility of the isoxazole core allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse biological activities. rsc.org The successful development of isoxazole-containing drugs has spurred further exploration of this heterocycle in medicinal chemistry. nih.gov

The table below provides a summary of the development status of selected isoxazole-containing compounds.

Compound Name/Class Therapeutic Area Mechanism of Action/Target Development Status Reference
SulfamethoxazoleAntibacterialDihydropteroate synthase inhibitorMarketed nih.gov
SulfisoxazoleAntibacterialDihydropteroate synthase inhibitorMarketed nih.gov
NVP-AUY922AnticancerHsp90 inhibitorClinical Trials bohrium.com
Compound 7lAntiviral (Zika Virus)Not specifiedPreclinical nih.gov
Trisubstituted IsoxazolesAutoimmune DiseasesRORγt allosteric ligandsPreclinical (Optimized leads with promising pharmacokinetic properties) dundee.ac.uk
3,5-Disubstituted IsoxazolesAnticancerAntiproliferativePreclinical mdpi.com

Applications in Materials Science

Utilization in Photochromic Components

Photochromic materials exhibit a reversible change in color upon exposure to light, a property that is highly sought after for applications such as optical data storage, smart windows, and molecular switches. researchgate.netnih.govnih.gov The isoxazole (B147169) moiety has been incorporated into complex photochromic molecules, particularly diarylethenes, to modulate their light-responsive behavior. researchgate.netresearchgate.net

In these systems, the isoxazole ring can influence the electronic properties of the molecule, affecting the wavelengths of light at which the color change occurs and the stability of the different isomeric states. researchgate.net For instance, the integration of an isoxazole ring into a diarylethene structure has been shown to result in significant photochromism, with the material changing from colorless to red upon irradiation with UV light. researchgate.net This transformation is reversible, with the material returning to its original state upon exposure to visible light. The isoxazole component plays a crucial role in the photochemical reaction process of these diarylethene derivatives. researchgate.net While direct studies on Methyl 3-methoxyisoxazole-5-carboxylate in this context are not extensively detailed, its structure suggests its potential as a precursor for synthesizing more complex isoxazole-containing photochromic dyes. The methoxy (B1213986) and carboxylate groups could be further modified to tune the photochromic properties of the final material. rsc.org

Integration in Liquid Crystals

Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields makes them indispensable in display technologies. The molecular geometry and polarity of a compound are critical factors in determining its liquid crystalline properties.

Specifically, 3,5-disubstituted isoxazoles have been synthesized and their thermal properties investigated, demonstrating that the inclusion of an isoxazole ring can lead to the formation of smectic A (SmA) and smectic C (SmC) mesophases. researchgate.net The specific substituents on the isoxazole ring, such as the methoxy and carboxylate groups in this compound, would be expected to influence the transition temperatures and the type of mesophase formed. These groups can affect the molecule's aspect ratio and intermolecular interactions, which are crucial for the establishment of liquid crystalline order. beilstein-journals.org

Application in Solar Cells

The development of efficient and stable solar cells is a critical area of research in renewable energy. Isoxazole derivatives have emerged as promising components in the fabrication of perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). nih.govmdpi.comnih.gov

While specific data on this compound is not provided in this context, its isoxazole core suggests it could have similar beneficial effects. The methoxy and carboxylate groups could potentially further enhance the interaction with the perovskite material or be modified to optimize its function within the solar cell structure.

Role in High Energy Materials

High-energy materials are substances that store a large amount of chemical energy that can be released rapidly, finding applications in propellants, explosives, and pyrotechnics. The synthesis of new energetic materials with high performance and low sensitivity is a key objective in this field. nih.govrsc.org

The isoxazole ring is considered an "energetic structural unit" for the construction of such materials. nih.gov Derivatives of isoxazole, particularly those incorporating nitro groups, are actively being synthesized and investigated for their energetic properties. For example, 4-nitroisoxazole-based biheterocyclic compounds have demonstrated excellent thermal stability, good densities, and high detonation velocities, while maintaining insensitivity to friction. nih.govfigshare.com

This compound can serve as a crucial precursor in the synthesis of these energetic materials. nih.gov Through a nitration reaction, it can be converted to methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov This nitro-derivative can then be further reacted to create more complex and energetic molecules. The synthesis of phenylene-bridged isoxazole-based energetic materials has also been reported, showing good thermal stabilities and densities, making them promising candidates for solid propulsion systems. nih.govrsc.org The energetic properties of these materials can be tuned by the choice of substituents on the isoxazole ring and the bridging groups.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

While established methods for synthesizing Methyl 3-methoxyisoxazole-5-carboxylate exist, the pursuit of more efficient, scalable, and safer synthetic routes remains a primary objective. A common precursor, Methyl 3-hydroxyisoxazole-5-carboxylate, is often methylated to produce the target compound. iucr.orgnih.gov One documented synthesis involves reacting Methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to achieve a 66% yield. iucr.orgnih.gov

Future research is directed towards overcoming the limitations of current methods, such as the use of hazardous reagents and the generation of waste. Key challenges and future directions include:

Improving Atom Economy: Developing new reaction pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.

Flow Chemistry: Utilizing techniques like photoflow conditions for reactions such as the bromination of dimethyl fumarate, a key step in forming the isoxazole (B147169) ring precursor. acs.org This approach offers enhanced safety, scalability, and control over reaction parameters.

Novel Catalysts: Investigating new catalytic systems that can facilitate the construction of the isoxazole ring or the modification of its substituents under milder conditions, avoiding harsh reagents and high temperatures.

One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple synthetic steps are combined into a single operation, which can significantly reduce reaction time, solvent usage, and purification efforts. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the isoxazole core have demonstrated a wide spectrum of biological activities, suggesting that this compound is a promising scaffold for drug discovery. Existing research has shown that isoxazole-containing compounds can act as cyclooxygenase (COX) inhibitors, antimicrobial agents, and possess anticancer properties. rsc.orgnih.govnih.gov For instance, certain isoxazole-carboxamide derivatives have shown potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values as low as 13 nM. nih.govnih.gov Others have exhibited inhibitory activity against cancer cell lines and antimicrobial activity against various bacterial and fungal species. rsc.orgnih.gov

The primary challenge lies in translating these initial findings into viable therapeutic agents. Future research should focus on:

Target Identification: Employing high-throughput screening and chemoproteomics to identify novel protein targets for derivatives of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and systematically testing libraries of derivatives to elucidate the structural features essential for potent and selective activity against specific biological targets, such as the enzymes MbtI in Mycobacterium tuberculosis or kinesin HSET in cancer cells. mdpi.comnih.gov

Mechanism of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects, for example, by studying their impact on cell cycle progression or apoptosis in cancer cells. elsevierpure.com

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-likeness and potential for clinical development.

Table 1: Reported Biological Activities of Selected Isoxazole Derivatives
Derivative TypeBiological Target/ActivityKey FindingsReference
Isoxazole-carboxamidesCOX-1/COX-2 InhibitionCompound A13 showed potent inhibition with IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2). nih.govnih.gov
3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-onesAnticancer (Lung Cancer A549 cells)Compounds 4j, 4k, 4m, and 4o exhibited excellent anticancer activity compared to the reference drug doxorubicin. rsc.org
Isoxazole-carboxamidesAntimicrobialCompound A8 showed activity against Pseudomonas aeruginosa, Klebsiella pneumonia, and Candida albicans with MIC values of 2 mg/ml. nih.gov
3,4,5-trisubstituted isoxazolesCytotoxicity (HL-60 leukemia cells)Compounds induced apoptosis and cell cycle arrest, with IC₅₀ values ranging from 86-755 μM. elsevierpure.com

Advanced Materials Development

The application of isoxazole derivatives extends beyond pharmaceuticals into the realm of materials science. These heterocyclic compounds have been investigated for their potential use in photochromic components, liquid crystals, and solar cells. nih.govresearchgate.net The rigid, planar structure and specific electronic properties of the isoxazole ring make it an attractive component for creating ordered molecular assemblies and functional materials.

The challenge in this area is to design and synthesize this compound derivatives with tailored properties for specific material applications. Future research directions include:

Organic Electronics: Exploring the use of isoxazole-based molecules as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), leveraging their electron-accepting or -donating capabilities.

Liquid Crystals: Designing new mesogenic molecules incorporating the isoxazole core to create liquid crystalline phases with specific thermal ranges and electro-optical properties.

High-Energy Materials: Investigating the synthesis of poly-nitro substituted isoxazoles, which can serve as precursors for high-density, high-energy materials, while carefully managing the associated safety risks. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and the production of isoxazoles is no exception. Traditional synthetic methods often rely on volatile organic solvents, hazardous reagents, and energy-intensive processes. nih.gov

The main challenge is to develop environmentally benign protocols that are also economically viable. Future research will focus on:

Alternative Solvents: Replacing conventional solvents with greener alternatives like glycerol (B35011) or employing solvent-free reaction conditions. rsc.orgnih.gov

Bio-based Catalysts: Utilizing catalysts derived from renewable resources, such as water extract of orange fruit peel ash (WEOFPA), to promote reactions. rsc.orgnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasonic agitation, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov These methods have been successfully applied to the synthesis of related heterocyclic compounds like oxadiazoles. mdpi.com

Waste Reduction: Adopting synthetic strategies that minimize the production of waste and avoid the use of toxic materials, aligning with the goals of sustainable chemical manufacturing. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Isoxazole Derivatives
ParameterConventional MethodGreen Chemistry ApproachReference
SolventVolatile organic solvents (e.g., DMF, DCM)Glycerol, water, or solvent-free conditions nih.govnih.gov
CatalystInorganic bases, expensive metal catalystsAgro-waste based catalysts (e.g., WEOFPA), natural acids nih.gov
Energy SourceConventional heating (oil bath)Microwave irradiation, ultrasound mdpi.comnih.gov
Reaction TimeOften several hours to daysReduced to minutes or a few hours mdpi.com
YieldVariableOften high (e.g., 86-92%) rsc.org

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For a scaffold like this compound, these methods can accelerate the discovery and optimization of new molecules for specific applications. Techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies are routinely used. researchgate.netsemanticscholar.org

Computational studies can predict how isoxazole derivatives interact with biological targets, such as the active site of an enzyme, providing insights into their potential efficacy. nih.govnih.gov Furthermore, DFT calculations can elucidate the electronic properties, molecular geometry, and reactivity of novel compounds before they are synthesized. researchgate.net

The key challenges are to improve the predictive accuracy of computational models and to integrate them seamlessly into the design-synthesis-testing cycle. Future research will likely involve:

Advanced Docking and Simulation: Using molecular dynamics simulations to study the stability of ligand-protein complexes over time, providing a more dynamic and accurate picture of molecular interactions. nih.govnih.gov

Machine Learning and AI: Applying artificial intelligence algorithms to large datasets of chemical structures and biological activities to predict the properties of new derivatives and to propose novel structures with desired characteristics.

In Silico ADME-Tox Prediction: Developing more reliable computational models to predict the pharmacokinetic and toxicity profiles of new compounds early in the design phase, reducing the likelihood of late-stage failures in drug development. semanticscholar.org

Quantum Chemistry: Performing high-level quantum mechanical calculations to understand reaction mechanisms and to design more efficient synthetic pathways for complex isoxazole derivatives. researchgate.net

Q & A

Q. What are the optimized synthetic routes for Methyl 3-methoxyisoxazole-5-carboxylate, and how can reaction parameters be systematically evaluated?

The compound is commonly synthesized via a one-pot method involving alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane under reflux . Key parameters to optimize include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
  • Catalyst selection : Acidic or basic catalysts (e.g., NaOMe) can enhance esterification efficiency.
  • Temperature control : Reflux conditions (~40–50°C) balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Validate intermediates via TLC and NMR .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Crystal growth : Use slow evaporation of a saturated solution in ethanol or acetone.
  • Data collection : Employ Mo Kα radiation (λ = 0.71075 Å) with a Rigaku XtaLAB P200 diffractometer .
  • Refinement : SHELXL-2013 refines anisotropic displacement parameters and hydrogen positions via a riding model .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths/angles and assess structural accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • Waste disposal : Segregate organic waste and engage certified biohazard disposal services .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural refinement?

  • Disorder modeling : Split atomic positions using PART commands in SHELXL and refine occupancy factors iteratively .
  • Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
  • Validation tools : Use PLATON to check for missed symmetry (e.g., twinning) and ADDSYM to identify higher-symmetry space groups .
  • Data weighting : Adjust weighting schemes in SHELXL to minimize R-factor disparities between high/low-angle reflections .

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound derivatives?

  • Enzyme inhibition assays : Target MAPK pathways using kinase activity assays (e.g., ADP-Glo™) with IC50 determination .
  • Cellular cytotoxicity : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with substituent effects (e.g., methoxy vs. hydroxyl groups) .
  • In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), guiding synthetic modifications .

Q. How can alternative synthesis routes improve yield and scalability?

  • Chlorination optimization : Replace PCl5 with SOCl2 for safer, higher-yielding acyl chloride intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and enhance regioselectivity .
  • Flow chemistry : Continuous flow systems minimize side reactions (e.g., dimerization) and enable gram-scale production .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing isoxazole derivatives?

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm methoxy/ester group connectivity .
  • High-resolution MS : Use ESI-TOF to distinguish between isobaric ions (e.g., [M+H]+ vs. [M+Na]+) .
  • Vibrational spectroscopy : Compare experimental IR bands (e.g., C=O stretch at ~1720 cm⁻¹) with DFT-calculated spectra to validate tautomeric forms .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.